2-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-19(2)11-13-12-24-9-5-8-20(13)18(22)17-10-15(21)14-6-3-4-7-16(14)23-17/h3-4,6-7,10,13H,5,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVBIEXUIPABSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-{3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl}-4H-chromen-4-one” are currently unknown
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, presence of other molecules, and more
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Research indicates that derivatives of chromenones exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one can induce apoptosis in various cancer cell lines. For instance, hybrids of chromenones and triazines demonstrated cytotoxic effects against multiple human cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
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Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory potential. A study highlighted the synthesis of chromeno β-lactam hybrids that exhibited anti-inflammatory activity comparable to standard treatments like dexamethasone. This suggests that derivatives of the compound may also possess similar properties, warranting further investigation into their mechanisms of action .
- Antidepressant Properties
Case Studies
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Cytotoxicity Assessment
- A study evaluated the cytotoxic effects of various chromenone derivatives against five human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, providing insights into how structural variations influence biological efficacy .
- Anti-inflammatory Testing
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to related chromenones below:
Key Observations:
- Substituent Effects: Fluorinated derivatives (e.g., TPC) exhibit enhanced antitumor activity due to electron-withdrawing fluorine atoms improving stability and target interaction . In contrast, the dimethylamino group in the target compound may enhance solubility and membrane permeability, favoring pharmacokinetics.
- Core Structure Differences : 4H-chromen-4-one derivatives (target compound, TPC) are structurally distinct from 2H-chromen-2-one analogs (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one), which show varied bioactivity profiles due to keto-group positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
